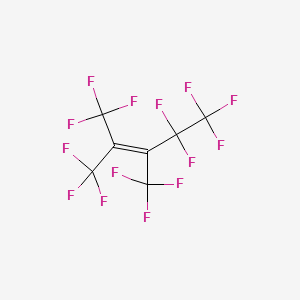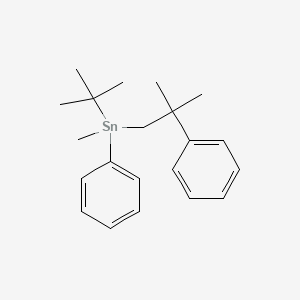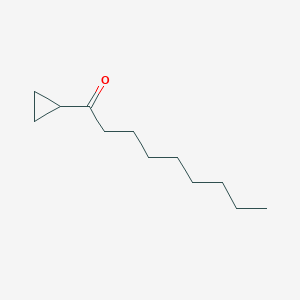![molecular formula C18H36N2O3 B14609873 7-[Carbamoyl(decan-2-YL)amino]heptanoic acid CAS No. 61042-44-2](/img/structure/B14609873.png)
7-[Carbamoyl(decan-2-YL)amino]heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[Carbamoyl(decan-2-yl)amino]heptanoic acid is a complex organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a carbamoyl group attached to a decan-2-yl amino group, which is further connected to a heptanoic acid chain. Carboxylic acids are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Carbamoyl(decan-2-yl)amino]heptanoic acid typically involves multi-step organic reactions. One common method includes the reaction of heptanoic acid with decan-2-ylamine in the presence of a carbamoylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to ensure the high purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
7-[Carbamoyl(decan-2-yl)amino]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
7-[Carbamoyl(decan-2-yl)amino]heptanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-[Carbamoyl(decan-2-yl)amino]heptanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanoic acid: A simpler carboxylic acid with a seven-carbon chain.
Decanoic acid: A carboxylic acid with a ten-carbon chain.
Carbamoyl derivatives: Compounds containing the carbamoyl functional group.
Uniqueness
7-[Carbamoyl(decan-2-yl)amino]heptanoic acid is unique due to its specific structure, which combines a carbamoyl group, a decan-2-yl amino group, and a heptanoic acid chain. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
61042-44-2 |
|---|---|
Formule moléculaire |
C18H36N2O3 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
7-[carbamoyl(decan-2-yl)amino]heptanoic acid |
InChI |
InChI=1S/C18H36N2O3/c1-3-4-5-6-7-10-13-16(2)20(18(19)23)15-12-9-8-11-14-17(21)22/h16H,3-15H2,1-2H3,(H2,19,23)(H,21,22) |
Clé InChI |
AUPQBUVPHKUDSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)N(CCCCCCC(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)



![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)


![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)





